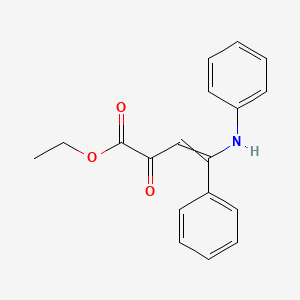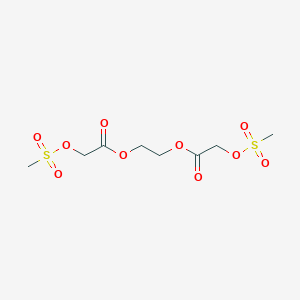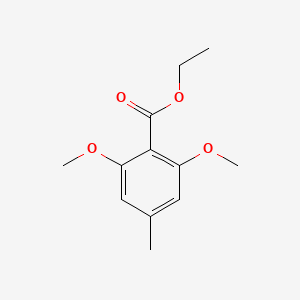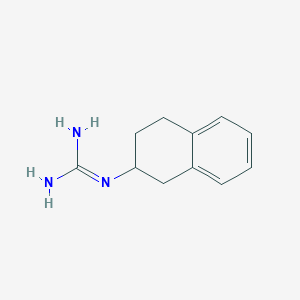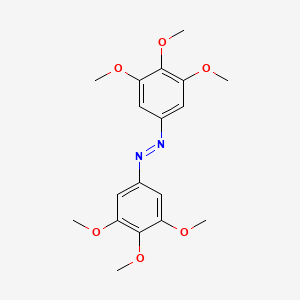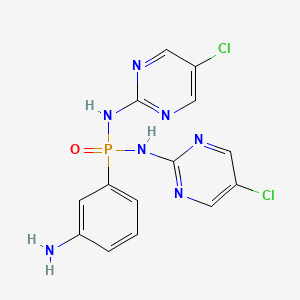
P-(3-Aminophenyl)-N,N'-bis(5-chloropyrimidin-2-yl)phosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is a complex organic compound with the molecular formula C14H12Cl2N7OP. This compound is characterized by the presence of aminophenyl and chloropyrimidinyl groups, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide typically involves the reaction of 3-aminophenyl derivatives with chloropyrimidine compounds. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloropyrimidinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophiles.
Scientific Research Applications
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)urea
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)thiourea
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)carbamate
Uniqueness
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is unique due to its phosphonic diamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable molecule for specific applications in research and industry.
Properties
CAS No. |
6339-34-0 |
|---|---|
Molecular Formula |
C14H12Cl2N7OP |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
N-[(3-aminophenyl)-[(5-chloropyrimidin-2-yl)amino]phosphoryl]-5-chloropyrimidin-2-amine |
InChI |
InChI=1S/C14H12Cl2N7OP/c15-9-5-18-13(19-6-9)22-25(24,12-3-1-2-11(17)4-12)23-14-20-7-10(16)8-21-14/h1-8H,17H2,(H2,18,19,20,21,22,23,24) |
InChI Key |
FEKFSELIBXCMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(NC2=NC=C(C=N2)Cl)NC3=NC=C(C=N3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
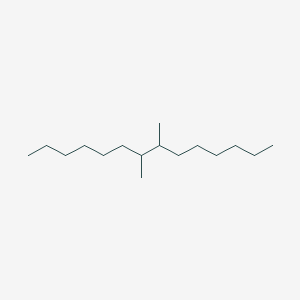
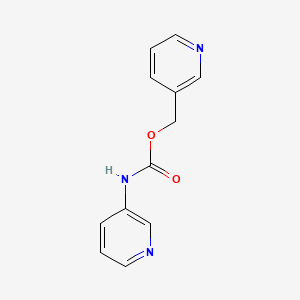
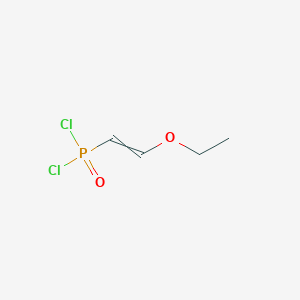
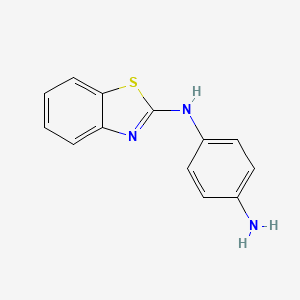
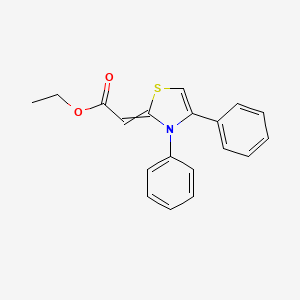
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
